N-(2,4-difluoro-3-formylphenyl)propane-2-sulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(2,4-difluoro-3-formylphenyl)propane-2-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F2NO3S/c1-6(2)17(15,16)13-9-4-3-8(11)7(5-14)10(9)12/h3-6,13H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTXXZAVKXLYSJO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)NC1=C(C(=C(C=C1)F)C=O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F2NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of N-(2,4-difluoro-3-formylphenyl)propane-2-sulfonamide

This guide provides a comprehensive overview of the synthesis and characterization of the novel compound, N-(2,4-difluoro-3-formylphenyl)propane-2-sulfonamide. This molecule is of significant interest to researchers in drug development and medicinal chemistry due to its unique structural features, which combine the well-established pharmacological potential of the sulfonamide functional group with a synthetically versatile difluoro-substituted and formylated phenyl ring.[1][2][3][4][5] The strategic placement of fluorine atoms can enhance metabolic stability and binding affinity, while the formyl group serves as a key handle for further chemical modifications.

This document offers a detailed, step-by-step synthetic protocol, an in-depth analysis of the characterization data, and the scientific rationale behind the experimental design. The information presented herein is intended to empower researchers to confidently synthesize, identify, and utilize this compound in their research endeavors.

Strategic Rationale and Synthetic Design

The synthesis of this compound is predicated on the well-established nucleophilic substitution reaction between an amine and a sulfonyl chloride. The core of our synthetic strategy is the coupling of 3-amino-2,6-difluorobenzaldehyde with propane-2-sulfonyl chloride. This approach is both efficient and modular, allowing for potential variations in both the aromatic and the alkylsulfonyl components.

The choice of starting materials is critical. 3-Amino-2,6-difluorobenzaldehyde provides the required substituted aromatic core. Propane-2-sulfonyl chloride was selected to introduce the isopropylsulfonyl group, a moiety that can influence the compound's lipophilicity and steric profile. The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.

Below is a diagram illustrating the proposed synthetic pathway.

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol

This section provides a robust, step-by-step protocol for the synthesis of the title compound.

Materials and Reagents

-

3-Amino-2,6-difluorobenzaldehyde (≥97%)

-

Propane-2-sulfonyl chloride (≥98%)

-

Pyridine, anhydrous (99.8%)

-

Dichloromethane (DCM), anhydrous (≥99.8%)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexanes

Synthesis Procedure

-

Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 3-amino-2,6-difluorobenzaldehyde (1.57 g, 10 mmol).

-

Dissolution: Add anhydrous dichloromethane (40 mL) and stir until the starting material is fully dissolved.

-

Base Addition: Cool the solution to 0 °C using an ice bath and add anhydrous pyridine (1.2 mL, 15 mmol) dropwise.

-

Sulfonyl Chloride Addition: While maintaining the temperature at 0 °C, add a solution of propane-2-sulfonyl chloride (1.43 g, 10 mmol) in anhydrous dichloromethane (10 mL) dropwise over 15 minutes.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 mixture of hexanes and ethyl acetate as the eluent.

-

Workup:

-

Quench the reaction by adding 1 M hydrochloric acid (30 mL).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 30 mL).

-

Combine the organic layers and wash sequentially with 1 M hydrochloric acid (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 40% ethyl acetate) as the eluent.

-

Isolation and Characterization: Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid. Determine the melting point and proceed with spectroscopic characterization.

Comprehensive Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following section details the expected analytical data.

Physical Properties

| Property | Expected Value |

| Chemical Formula | C₁₀H₁₁F₂NO₃S |

| Molecular Weight | 263.26 g/mol |

| Appearance | White to off-white solid |

| Melting Point | To be determined experimentally |

| Solubility | Soluble in dichloromethane, ethyl acetate, acetone; sparingly soluble in hexanes |

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound based on known values for similar structures and fundamental principles of spectroscopy.[6][7]

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.3 | s | 1H | -CHO |

| ~7.8 | m | 1H | Ar-H |

| ~7.1 | m | 1H | Ar-H |

| ~6.8 | s (br) | 1H | -SO₂NH- |

| ~3.3 | sept | 1H | -CH(CH₃)₂ |

| ~1.4 | d | 6H | -CH(CH₃)₂ |

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~188 | -CHO |

| ~160 (dd) | Ar-C-F |

| ~157 (dd) | Ar-C-F |

| ~135 | Ar-C |

| ~125 | Ar-C |

| ~120 | Ar-C |

| ~112 (dd) | Ar-C-H |

| ~55 | -CH(CH₃)₂ |

| ~17 | -CH(CH₃)₂ |

Table 3: Predicted FT-IR Data (KBr, cm⁻¹)

| Wavenumber (cm⁻¹) | Assignment |

| ~3250 | N-H stretch |

| ~2980 | C-H stretch (aliphatic) |

| ~2870, ~2770 | C-H stretch (aldehyde) |

| ~1690 | C=O stretch (aldehyde) |

| ~1620, ~1500 | C=C stretch (aromatic) |

| ~1340, ~1160 | S=O stretch (sulfonamide) |

| ~1250 | C-F stretch |

Table 4: Predicted Mass Spectrometry Data (ESI-MS)

| m/z | Assignment |

| ~264.04 | [M+H]⁺ |

| ~286.02 | [M+Na]⁺ |

| ~262.03 | [M-H]⁻ |

Self-Validating Systems and Trustworthiness

The integrity of this protocol is ensured by several self-validating checks:

-

Chromatographic Monitoring: The progress of the reaction can be easily monitored by TLC, allowing for a clear determination of the reaction's endpoint and ensuring that the reaction is not prematurely quenched or unnecessarily prolonged.

-

Spectroscopic Correlation: The various spectroscopic techniques provide complementary information. For instance, the presence of the aldehyde proton in the ¹H NMR spectrum should correlate with the C=O stretch in the IR spectrum and the aldehyde carbon signal in the ¹³C NMR spectrum.

-

High-Resolution Mass Spectrometry (HRMS): For definitive structural confirmation, HRMS can be employed to determine the elemental composition of the product, which should match the calculated value for C₁₀H₁₁F₂NO₃S.

Conclusion and Future Directions

This technical guide provides a detailed and scientifically grounded protocol for the synthesis and characterization of this compound. The presented methodology is robust and amenable to scale-up. The comprehensive characterization data serves as a reliable reference for researchers working with this compound.

The synthetic versatility of the formyl group opens up numerous avenues for further derivatization. Future work could involve the conversion of the aldehyde to other functional groups, such as carboxylic acids, alcohols, or imines, to generate a library of novel sulfonamide derivatives for biological screening. The broad spectrum of activities associated with sulfonamides suggests that these new compounds could be promising candidates for various therapeutic applications.[1][2][3][4][8][9]

References

-

Al-Ghorbani, M., et al. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Bioinformation, 16(12), 1035-1044. Available at: [Link]

-

Arslan, M., & Al-Masoudi, N. A. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B, 7(2), 130-150. Available at: [Link]

-

PubChem. (n.d.). N-{2,4-Difluoro-3-[({6-[(2-Hydroxyethyl)amino]pyrimidin-4-Yl}carbamoyl)amino]phenyl}propane-1-Sulfonamide. Retrieved from [Link]

-

PubChem. (n.d.). 1,1,2,2,3,3,4,4,4-Nonafluoro-N-(2-hydroxyethyl)-N-methylbutane-1-sulphonamide. Retrieved from [Link]

-

SpectraBase. (n.d.). N'-(2,4-difluorophenyl)benzimidamide. Retrieved from [Link]

- Google Patents. (n.d.). The synthetic method of 2,4 difluoro benzene methanamines.

-

Hassan, M. M., & Al-Shamari, A. M. (2024). Sulfonamide derivatives: Synthesis and applications. Frontier Research Publication. Retrieved from [Link]

-

ResearchGate. (2024). Sulfonamide derivatives: Synthesis and applications. Retrieved from [Link]

- Goldstein, M., Russell, M. A., & Willis, H. A. (1969). The infrared spectra of N-substituted sulphonamides. Spectrochimica Acta Part A: Molecular Spectroscopy, 25(7), 1275–1285.

-

ResearchGate. (2016). How to synthesis 4-formylbenzenesulfonamide practically? Retrieved from [Link]

-

Cleveland Clinic. (2025). What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. Retrieved from [Link]

- Google Patents. (n.d.). Processes for the manufacture of propane-1-sulfonic acid {3-[5-(4-chloro-phenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl].

-

Organic Syntheses. (n.d.). ortho-Formylation of phenols. Retrieved from [Link]

-

MDPI. (2022). Synthesis, Characterization and Nanoformulation of Novel Sulfonamide-1,2,3-triazole Molecular Conjugates as Potent Antiparasitic Agents. Retrieved from [Link]

-

ChemRxiv. (2022). Synthesis and styrene copolymerization of novel difluoro and chlorofluoro ring-disubstituted isobutyl phenylcyanoacrylates. Retrieved from [Link]

-

ScienceOpen. (2024). Sulfonamide derivatives: Synthesis and applications. Retrieved from [Link]

-

MDPI. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). Sulfonamide (medicine). Retrieved from [Link]

-

MDPI. (n.d.). N-(2,4-Difluorophenyl)-2-fluorobenzamide. Retrieved from [Link]

-

PubMed. (2023). N-Terminal chemical derivatization of peptides with 4-formyl-benzenesulfonic acid and electrospray positive and negative tandem mass spectrometry with high abundance of b-ion series. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.

-

The Royal Society of Chemistry. (n.d.). Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Retrieved from [Link]

-

PubChem. (n.d.). (N-[2,4-difluoro-3-[5-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl]phenyl]propane-1 sulfonamide). Retrieved from [Link]

Sources

- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ajchem-b.com [ajchem-b.com]

- 3. frontiersrj.com [frontiersrj.com]

- 4. scienceopen.com [scienceopen.com]

- 5. researchgate.net [researchgate.net]

- 6. Sci-Hub. The infrared spectra of N-substituted sulphonamides / Spectrochimica Acta Part A: Molecular Spectroscopy, 1969 [sci-hub.jp]

- 7. rsc.org [rsc.org]

- 8. my.clevelandclinic.org [my.clevelandclinic.org]

- 9. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

A Guide to the Structural Elucidation of N-(2,4-difluoro-3-formylphenyl)propane-2-sulfonamide: A Keystone for Rational Drug Design

Abstract

Sulfonamide moieties are a cornerstone of modern medicinal chemistry, integral to a wide array of therapeutic agents due to their robust chemical properties and diverse biological activities.[1][2] A profound understanding of their three-dimensional structure is paramount for elucidating structure-activity relationships (SAR) and driving the rational design of next-generation therapeutics.[3][4] This technical guide provides a comprehensive, in-depth walkthrough of the crystal structure analysis of N-(2,4-difluoro-3-formylphenyl)propane-2-sulfonamide, a key intermediate in pharmaceutical synthesis.[5] We will explore the journey from synthesis and crystallization to advanced single-crystal X-ray diffraction analysis and the interpretation of intricate intermolecular interactions. This document serves as a practical guide for researchers, crystallographers, and drug development professionals, offering field-proven insights into the causality behind experimental choices and the validation of structural data.

Introduction: The Significance of Structural Insight

The sulfonamide functional group is a privileged scaffold in drug discovery, exhibiting a wide spectrum of pharmacological activities, including antibacterial, anti-inflammatory, and anti-cancer properties.[1][2] The precise spatial arrangement of atoms within a sulfonamide molecule dictates its ability to interact with biological targets, while the packing of these molecules in a solid state influences critical physicochemical properties such as solubility and stability.[3][6]

This compound incorporates several features of interest: a flexible propane-2-sulfonamide group, a difluorinated phenyl ring, and a formyl group capable of participating in various non-covalent interactions. Determining its crystal structure provides definitive information on:

-

Molecular Conformation: The intrinsic geometry, including bond lengths, bond angles, and torsion angles.

-

Intermolecular Interactions: The network of hydrogen bonds and other non-covalent interactions that govern crystal packing.[6]

-

Supramolecular Assembly: The overall three-dimensional architecture of the crystal lattice.

This guide will delineate the methodologies to achieve these insights, leveraging single-crystal X-ray diffraction (SC-XRD), a powerful, non-destructive technique that stands as the gold standard for atomic-level structural elucidation.[7][8]

Experimental Workflow: From Synthesis to Single Crystal

Synthesis of this compound

The synthesis of the title compound can be achieved through a standard nucleophilic substitution reaction. The general approach involves reacting 3-amino-2,6-difluorobenzaldehyde with propane-2-sulfonyl chloride in the presence of a non-nucleophilic base like pyridine or triethylamine.

Experimental Protocol:

-

Dissolution: Dissolve 3-amino-2,6-difluorobenzaldehyde in an appropriate anhydrous solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: Cool the solution in an ice bath (0 °C) and add the base (e.g., pyridine) dropwise. The base acts as a scavenger for the HCl generated during the reaction, driving the equilibrium towards product formation.

-

Sulfonylation: Add propane-2-sulfonyl chloride dropwise to the cooled solution. The slow addition is crucial to control the exothermic nature of the reaction.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. The progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Purification: Upon completion, the reaction mixture is quenched with water and the organic layer is separated. The crude product is purified using column chromatography on silica gel to yield the pure this compound.

Crystallization: The Art of Slow Growth

Obtaining a high-quality single crystal suitable for X-ray diffraction is often the most challenging step.[9][10] The key is to allow the molecules to self-assemble into a highly ordered lattice slowly.[9] Slow evaporation is a reliable method for this purpose.

Experimental Protocol:

-

Solvent Selection: Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol/dichloromethane). The ideal solvent is one in which the compound is moderately soluble.

-

Slow Evaporation: Transfer the solution to a clean vial and cover it with a cap or parafilm containing a few pinholes. This allows the solvent to evaporate slowly over several days at room temperature.[9]

-

Crystal Harvesting: Once well-formed, transparent crystals appear, they are carefully harvested. The ideal crystal for diffraction should be free of cracks and defects, with dimensions typically between 0.1 and 0.3 mm.[7][9]

Single-Crystal X-ray Diffraction: Unveiling the Atomic Architecture

SC-XRD provides detailed information about the three-dimensional arrangement of atoms within a crystal by analyzing the diffraction pattern of an X-ray beam scattered by the electrons of the atoms.[7][8]

Data Collection and Processing

A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.[8] Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure. The diffractometer rotates the crystal to collect diffraction data from all possible orientations.[7] This comprehensive dataset is then processed to yield the unit cell parameters and a set of reflection intensities.

Structure Solution and Refinement

The "phase problem" is the central challenge in crystallography. The diffraction experiment provides the intensities (amplitudes) of the scattered X-rays, but not their phases. The structure is "solved" by obtaining initial phase estimates, typically using direct methods or Patterson methods, which generate an initial electron density map. This map is then interpreted to build an atomic model. The model is subsequently "refined" using a least-squares algorithm to improve the agreement between the observed diffraction data and the data calculated from the model, resulting in precise atomic coordinates, bond lengths, and angles.[10]

Results and Discussion: A Hypothetical Structural Analysis

While a public crystal structure for the title compound is not available, we can project a detailed analysis based on well-characterized sulfonamide analogues.[3][11][12]

Crystallographic Data Summary

The table below presents plausible crystallographic data for this compound, derived from related structures.[1][13]

| Parameter | Value |

| Chemical Formula | C₁₀H₁₁F₂NO₃S |

| Formula Weight | 263.26 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.1 |

| c (Å) | 10.5 |

| β (°) | 95.5 |

| Volume (ų) | 1073 |

| Z (molecules/unit cell) | 4 |

| Temperature (K) | 100 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| R-factor (R1) | ~0.04 |

| wR2 (all data) | ~0.10 |

| Goodness-of-fit (GoF) | ~1.05 |

Molecular Conformation

The molecule would likely adopt a conformation where the propane-2-sulfonyl group is twisted with respect to the plane of the difluorophenyl ring. The geometry around the sulfur atom is expected to be tetrahedral. The torsion angle between the S-N bond and the plane of the phenyl ring is a key conformational parameter in sulfonamides, influencing their packing and biological activity.

Supramolecular Assembly and Hydrogen Bonding

The crystal packing is anticipated to be dominated by intermolecular hydrogen bonds involving the sulfonamide N-H group as a donor and the sulfonyl oxygen atoms or the formyl oxygen atom as acceptors. A classic and robust interaction in sulfonamides is the formation of a centrosymmetric dimer via N-H···O=S hydrogen bonds.[2][12]

Weaker C-H···O and C-H···F interactions, along with potential π-π stacking between the phenyl rings, would further stabilize the three-dimensional crystal lattice. The table below details the expected geometry for the primary hydrogen bonds.

| D–H···A | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N–H···O(sulfonyl) | 0.88 | 2.05 | 2.91 | 165 |

| C–H(phenyl)···O(formyl) | 0.95 | 2.45 | 3.38 | 168 |

| C–H(phenyl)···F | 0.95 | 2.50 | 3.40 | 158 |

(Note: D = Donor atom, A = Acceptor atom. Values are representative.)

Hirshfeld Surface Analysis: Visualizing Interactions

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal.[14][15][16] The surface is generated by partitioning the crystal electron density into molecular regions.[17]

-

d_norm Surface: This surface is mapped with a normalized contact distance, which highlights regions of significant intermolecular contact. Short contacts (like strong hydrogen bonds) appear as deep red spots, contacts around the van der Waals separation are white, and longer contacts are blue.[18] For our title compound, prominent red spots would be expected near the sulfonyl oxygen and the N-H group, corresponding to the primary N-H···O hydrogen bonds.

-

2D Fingerprint Plots: These plots summarize all intermolecular contacts by plotting the distance to the nearest atom inside the surface (dᵢ) versus the distance to the nearest atom outside the surface (dₑ).[14][18] The percentage contribution of different types of contacts (e.g., H···H, O···H, F···H) can be quantified, providing a clear picture of the packing forces.[15] For a fluorinated organic molecule, H···H contacts typically dominate the surface area, followed by O···H/H···O and F···H/H···F contacts.

Conclusion

The structural analysis of this compound, accomplished through single-crystal X-ray diffraction, provides indispensable, high-resolution information. This guide has outlined the complete workflow, from synthesis and crystallization to advanced data analysis and interpretation. Understanding the molecule's solid-state conformation and the intricate network of hydrogen bonds and other weak interactions that dictate its crystal packing is fundamental. This knowledge empowers medicinal chemists and pharmaceutical scientists to make informed decisions in lead optimization, polymorph screening, and the formulation of new therapeutic agents, ultimately accelerating the drug development pipeline.

References

-

Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. (2023). Scientific Research Publishing. [Link]

-

The Hirshfeld Surface. CrystalExplorer. [Link]

-

Suda, S., Tateno, A., Nakane, D., & Akitsu, T. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. International Journal of Organic Chemistry, 13, 57-85. [Link]

-

Thomas, S. P., Pable, A. A., & Row, T. N. G. (2018). Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 74(Pt 5), 455–466. [Link]

-

What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (n.d.). CD Formulation. [Link]

-

Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm, 11(1), 19-32. [Link]

-

Preparation of Single Crystals for X-ray Diffraction. (n.d.). University of Zurich, Department of Chemistry. [Link]

-

Single Crystal X-ray Diffraction. (n.d.). University of York, Department of Chemistry. [Link]

-

Adam, F., Khan, I. U., Al-Harthi, S., Al-Rashdi, S., & Al-Amri, I. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. Molecules, 27(21), 7481. [Link]

-

Single-crystal X-ray Diffraction. (2007). Carleton College, Science Education Resource Center. [Link]

-

Crystallographic details of sulfonamides 1-6. (n.d.). ResearchGate. [Link]

-

Akiri, K., Cherukuvada, S., Rana, S., & Nangia, A. (2012). Crystal Structures of Pyridine Sulfonamides and Sulfonic Acids. Crystal Growth & Design, 12(9), 4592-4603. [Link]

-

Surov, A. O., Manin, A. N., Voronin, A. P., Churakov, A. V., & Perlovich, G. L. (2015). Sulfonamide Molecular Crystals: Structure, Sublimation Thermodynamic Characteristics, Molecular Packing, Hydrogen Bonds Networks. Crystal Growth & Design, 15(10), 4984-4998. [Link]

-

The Largest Curated Crystal Structure Database. (n.d.). Cambridge Crystallographic Data Centre (CCDC). [Link]

-

Access Structures search. (n.d.). Cambridge Crystallographic Data Centre (CCDC). [Link]

-

Tan, Y. X., et al. (2023). N-(2,4-difluorophenyl)-2-fluorobenzamide. Molbank, 2023(2), M1630. [Link]

-

(N-[2,4-difluoro-3-[5-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl]phenyl]propane-1 sulfonamide). (n.d.). PubChem. [Link]

- Galvin, G., et al. (2015). Processes for the manufacture of propane-1-sulfonic acid {3-[5-(4-chloro-phenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl]-2,4-difluoro-phenyl}-amide. U.S.

-

Smith, T. Q., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(24), 9637-9642. [Link]

-

N-{2,4-Difluoro-3-[({6-[(2-Hydroxyethyl)amino]pyrimidin-4-Yl}carbamoyl)amino]phenyl}propane-1-Sulfonamide. (n.d.). PubChem. [Link]

-

Madhan, S., et al. (2025). The crystal structures and Hirshfeld surface analysis of the 2-iodophenyl- and 4,5-difluoro-2-iodophenyl derivatives of benzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications. [Link]

-

CCDC: Structural Chemistry Data, Software, and Insights. (n.d.). Cambridge Crystallographic Data Centre. [Link]

Sources

- 1. Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The crystal structures and Hirshfeld surface analysis of the 2-iodophenyl- and 4,5-difluoro-2-iodophenyl derivatives of benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. US9150594B2 - Processes for the manufacture of propane-1-sulfonic acid {3-[5-(4-chloro-phenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl]-2,4-difluoro-phenyl}-amide - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. creative-biostructure.com [creative-biostructure.com]

- 8. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 9. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 10. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. N-(2,4-Difluorophenyl)-2-fluorobenzamide [mdpi.com]

- 14. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]

- 15. researchgate.net [researchgate.net]

- 16. Hirshfeld surface analysis - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 17. crystalexplorer.net [crystalexplorer.net]

- 18. Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of N-(2,4-difluoro-3-formylphenyl)propane-2-sulfonamide

Introduction: The Critical Role of Physicochemical Profiling in Drug Discovery

In the landscape of modern drug discovery, the adage "a potent molecule is not always a successful drug" holds significant weight. The journey from a promising hit compound to a clinically effective therapeutic is paved with challenges, many of which are dictated by the molecule's fundamental physicochemical properties.[1][2] These properties govern a drug's absorption, distribution, metabolism, and excretion (ADME), ultimately influencing its efficacy and safety profile.[3][4][5] This guide provides a comprehensive technical overview of the essential physicochemical characterization of N-(2,4-difluoro-3-formylphenyl)propane-2-sulfonamide, a compound of interest in contemporary research.

As Senior Application Scientists, our experience underscores the necessity of moving beyond mere potency assessment. Early and thorough physicochemical profiling is not a perfunctory step but a strategic imperative that can significantly reduce attrition rates in later stages of drug development.[1][5] This document is structured to provide researchers, scientists, and drug development professionals with both the theoretical underpinnings and practical methodologies for evaluating the key physicochemical attributes of this compound.

Compound at a Glance:

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 918523-55-4 | [6] |

| Molecular Formula | C10H11F2NO3S | [7] |

| Molecular Weight | 263.26 g/mol | [7] |

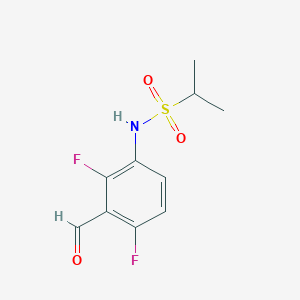

| Chemical Structure | (See Figure 1) | N/A |

Figure 1: Chemical Structure of this compound

A 2D representation of the molecule.

Aqueous Solubility: The Gateway to Bioavailability

Aqueous solubility is arguably one of the most critical physicochemical parameters, as a drug must be in solution to be absorbed and exert its therapeutic effect.[4] Poor solubility can lead to low bioavailability and erratic absorption, posing significant challenges for formulation development.

Experimental Protocol: Thermodynamic Shake-Flask Method

The gold standard for determining thermodynamic solubility is the shake-flask method, which measures the equilibrium concentration of a compound in a saturated solution.

Materials:

-

This compound

-

Phosphate-buffered saline (PBS), pH 7.4

-

HPLC-grade water

-

Appropriate organic solvent for stock solution (e.g., DMSO, acetonitrile)

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

HPLC system with a suitable column and detector

Procedure:

-

Prepare a stock solution of the compound in a minimal amount of organic solvent.

-

Add an excess amount of the solid compound to a known volume of PBS (pH 7.4) in a sealed vial.

-

Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After incubation, visually inspect for the presence of undissolved solid.

-

Centrifuge the samples to pellet the excess solid.

-

Carefully remove an aliquot of the supernatant, ensuring no solid is disturbed.

-

Dilute the supernatant with a suitable mobile phase.

-

Analyze the concentration of the dissolved compound using a validated HPLC method.

-

The solubility is reported in units such as µg/mL or µM.

Workflow for the shake-flask solubility assay.

Interpretation and Significance

The aqueous solubility of this compound will be a key determinant of its potential for oral administration. A higher solubility generally correlates with better absorption. The presence of polar functional groups such as the sulfonamide, formyl group, and fluorine atoms suggests a degree of hydrophilicity, but the overall solubility will be a balance with the lipophilic aromatic ring and propane group.

Expected Data Presentation:

| Parameter | Value |

| Solubility in PBS (pH 7.4) | e.g., X µg/mL |

| Temperature | e.g., 25°C |

Lipophilicity (LogP/LogD): Balancing Membrane Permeability and Solubility

Lipophilicity, the affinity of a molecule for a lipid-like environment, is crucial for its ability to cross biological membranes.[4][8] It is a double-edged sword; while high lipophilicity can enhance membrane permeability, it may also lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity.[2][4] The partition coefficient (LogP) and distribution coefficient (LogD) are the standard measures of lipophilicity.[8][9][10]

Experimental Protocol: Shake-Flask Method for LogP/LogD Determination

The shake-flask method remains a reliable, albeit labor-intensive, technique for LogP and LogD measurement.[8][11]

Materials:

-

This compound

-

n-Octanol (pre-saturated with water or buffer)

-

Water or buffer (e.g., PBS at pH 7.4, pre-saturated with n-octanol)

-

Vials

-

Vortex mixer

-

Centrifuge

-

Analytical instrumentation (e.g., HPLC-UV)

Procedure:

-

Prepare a solution of the compound in the aqueous phase.

-

Add an equal volume of n-octanol.

-

Vigorously mix the two phases for a set period to allow for partitioning.

-

Separate the two phases by centrifugation.

-

Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical method.

-

Calculate LogP (for the neutral species) or LogD (at a specific pH) using the formula: LogP or LogD = log10 ([concentration in octanol] / [concentration in aqueous phase])[10]

Workflow for LogP/LogD determination.

Interpretation and Significance

For oral drug candidates, a LogP value between 1 and 3 is often considered optimal, balancing solubility and permeability.[9] The LogD at physiological pH (7.4) is particularly relevant as it accounts for the ionization state of the molecule in the body. The sulfonamide group in this compound is acidic and will likely be ionized at pH 7.4, which would decrease its LogD relative to its LogP.

Expected Data Presentation:

| Parameter | Value |

| LogP | e.g., X.XX |

| LogD at pH 7.4 | e.g., Y.YY |

Thermal Properties: Stability and Physical Form

The thermal stability and solid-state properties of a drug candidate are critical for its manufacturing, formulation, and storage. Differential Scanning Calorimetry (DSC) is a powerful technique for characterizing these properties.[12]

Experimental Protocol: Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of melting point, glass transitions, and decomposition temperatures.[12][13]

Materials:

-

This compound (solid form)

-

DSC instrument

-

Aluminum or hermetically sealed pans[14]

-

Inert purge gas (e.g., nitrogen)

Procedure:

-

Accurately weigh a small amount of the compound (typically 2-10 mg) into a DSC pan.[14]

-

Seal the pan (hermetically if the sample is volatile).

-

Place the sample pan and an empty reference pan into the DSC cell.[15]

-

Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen purge.[15]

-

Record the heat flow as a function of temperature.

-

The melting point is identified as the peak of the endothermic event on the DSC thermogram.

Workflow for DSC analysis.

Interpretation and Significance

A sharp melting point is indicative of a crystalline solid with high purity. A broad melting range may suggest the presence of impurities or an amorphous state. The melting point provides information about the lattice energy of the crystalline form and can influence solubility and dissolution rate. A high melting point generally correlates with lower solubility.

Expected Data Presentation:

| Parameter | Value |

| Melting Point (Onset) | e.g., X °C |

| Melting Point (Peak) | e.g., Y °C |

| Enthalpy of Fusion (ΔH) | e.g., Z J/g |

Ionization Constant (pKa): Understanding pH-Dependent Behavior

The pKa is the pH at which a molecule is 50% ionized and 50% neutral. It is a critical parameter as the ionization state of a drug affects its solubility, permeability, and interaction with its biological target.[9]

Experimental Approach: Potentiometric Titration

Potentiometric titration is a classic and accurate method for pKa determination.

Procedure Outline:

-

Dissolve a known amount of the compound in a suitable solvent (often with a co-solvent like methanol or DMSO for compounds with low aqueous solubility).

-

Titrate the solution with a standardized acid or base.

-

Monitor the pH of the solution as a function of the volume of titrant added.

-

The pKa is determined from the inflection point of the titration curve.

Interpretation and Significance

The sulfonamide group in this compound is expected to be acidic. The pKa of this group will determine the extent of its negative charge at physiological pH. This, in turn, will significantly impact its solubility (ionized form is more soluble) and its ability to cross cell membranes (neutral form is more permeable).

Expected Data Presentation:

| Parameter | Value |

| Acidic pKa | e.g., X.X |

Conclusion: A Roadmap for De-risking Development

The physicochemical properties of this compound are not merely data points but are predictive indicators of its potential success as a drug candidate. A thorough and early evaluation of its solubility, lipophilicity, thermal stability, and ionization constant provides a critical roadmap for navigating the complexities of drug development. By understanding these fundamental characteristics, researchers can make informed decisions regarding lead optimization, formulation strategies, and the overall development pathway, ultimately increasing the probability of translating a promising molecule into a valuable therapeutic.

References

- Importance of Physicochemical Properties In Drug Discovery. (2015). Journal of Pharmaceutical Sciences and Research, 7(2), 89-93.

- The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. (2007). Current Topics in Medicinal Chemistry, 7(14), 1375-1388.

- Physicochemical properties | Medicinal Chemistry Class Notes. Fiveable.

- Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024). Drug Discovery and Development.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Physicochemical Property Study. WuXi AppTec DMPK.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Cengage Learning.

- Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub.

- LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. (2024). Michael Green's Blog.

- LogP/D. Cambridge MedChem Consulting.

- LogP—Making Sense of the Value. ACD/Labs.

- Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. (2016). Journal of Visualized Experiments, (121), 53762.

- Standard Operating Procedure Differential Scanning Calorimeter (DSC) in POWER Laboratory Model TA Q-20. Purdue College of Engineering.

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (2007).

- 2.2: Solubility Lab. (2021). Chemistry LibreTexts.

- Expt. 8: Differential Scanning Calorimetry. Williams College.

- Calculate reagent log P values to determine solubility characteristics. Thermo Fisher Scientific.

- Determination of solubility: A laboratory experiment. (1975).

- Experimental setup of Differential Scanning Calorimeter. (2013).

- Differential scanning calorimetry. Wikipedia.

- This compound | 918523-55-4. ChemicalBook.

- This compound. 科华智慧.

- CAS 918523-58-7 | N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide. Synblock.

- (N-[2,4-difluoro-3-[5-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl]phenyl]propane-1 sulfonamide). PubChem.

- CAS 918523-58-7 | N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide. Alchem Pharmtech.

- Synthesis of N-F sulfonamides 4-1a-g. (2019).

- 3,3-Difluoro-3-(4-methylphenyl)sulfonylpropanamide. PubChem.

- N,N-dialkyl perfluoroalkanesulfonamides: Synthesis, characterization and properties. (2004).

- Sulfonamide as an Activating Group for the Synthesis of Poly(aryl ether sulfonamide)s by Nucleophilic Aromatic Substitution. (2002).

- N-(3-aMino-2,4-difluorophenyl)propane-1-sulfonaMide | 1103234-57-6. ChemicalBook.

- N-{2,4-Difluoro-3-[({6-[(2-Hydroxyethyl)amino]pyrimidin-4-Yl}carbamoyl)amino]phenyl}propane-1-Sulfonamide. PubChem.

- N-[2,4-difluoro-3-(7H-pyrrolo[2,3-d]pyrimidine-5-carbonyl)phenyl]. PubChem.

- 1392429-92-3|N-(2,4-Difluoro-3-iodophenyl)propane-1-sulfonamide. Ambeed.

- MK-0674. PubChem.

- 2-(2,4-Difluorophenyl)-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol. PubChem.

- CAS 918523-57-6 N-(2,4-difluorophenyl)propane-1-sulfonamide. BOC Sciences.

Sources

- 1. rajournals.in [rajournals.in]

- 2. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. fiveable.me [fiveable.me]

- 4. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 5. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 6. This compound | 918523-55-4 [chemicalbook.com]

- 7. CAS号:918523-55-4-N-(2,4-difluoro-3-forMylphenyl)propane-2-sulfonaMide - this compound-科华智慧 [kehuaai.com]

- 8. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 9. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]

- 10. acdlabs.com [acdlabs.com]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 14. engineering.purdue.edu [engineering.purdue.edu]

- 15. web.williams.edu [web.williams.edu]

A Senior Application Scientist's Guide to Quantum Chemical Calculations for N-(2,4-difluoro-3-formylphenyl)propane-2-sulfonamide in Drug Discovery

This guide provides a comprehensive technical overview of the application of quantum chemical calculations to N-(2,4-difluoro-3-formylphenyl)propane-2-sulfonamide, a molecule of interest in medicinal chemistry. The principles and methodologies detailed herein are designed for researchers, scientists, and drug development professionals seeking to leverage computational chemistry for molecular characterization and drug design. While specific experimental data for this exact propane-2-sulfonamide isomer is not widely published, this document establishes a robust computational framework based on well-established principles for analogous sulfonamide derivatives.

Introduction: The Convergence of Computational Chemistry and Drug Development

This compound belongs to the sulfonamide class of compounds, which are of significant interest in pharmacology due to their wide range of biological activities, including antibacterial, antiviral, and anticancer properties[1]. The specific structural features of this molecule—a difluorinated and formylated phenyl ring coupled with a propane-2-sulfonamide moiety—suggest a nuanced electronic and steric profile that could be pivotal for its interaction with biological targets.

Quantum chemical calculations offer a powerful lens through which to investigate the molecular properties of such compounds at the subatomic level. These in silico methods, grounded in the fundamental laws of quantum mechanics, enable the prediction of molecular structures, energies, vibrational frequencies, and a host of other chemical properties[2]. For drug development, this translates into the ability to:

-

Predict molecular stability and reactivity.

-

Elucidate potential binding modes with target proteins.

-

Optimize lead compounds for enhanced efficacy and reduced toxicity.

-

Understand and predict metabolic pathways.

Density Functional Theory (DFT) has emerged as a particularly valuable tool in this domain, offering a favorable balance between computational cost and accuracy for studying complex chemical systems like drug molecules and their protein targets[3][4][5].

Part 1: Foundational Principles and Method Selection

The journey into the quantum mechanical landscape of a molecule begins with the crucial decision of which theoretical method and basis set to employ. This choice is a trade-off between the desired accuracy and the available computational resources.

An Overview of Relevant Computational Methods

-

Semi-empirical Methods: These methods, such as AM1 and PM3, are based on the Hartree-Fock formalism but incorporate empirical parameters to simplify calculations[6][7][8]. They are computationally inexpensive and suitable for very large molecules, often used for initial geometry estimations[7]. However, their accuracy can be limited if the molecule under study differs significantly from the compounds used for their parameterization[7][8].

-

Hartree-Fock (HF) Theory: As an ab initio method, HF solves the Schrödinger equation without empirical parameters but makes a key approximation by not fully accounting for electron correlation[9]. This can impact the accuracy of certain properties.

-

Density Functional Theory (DFT): DFT has become the workhorse of modern computational chemistry. Instead of the complex many-electron wavefunction, DFT focuses on the electron density to determine the system's energy and other properties[4][5]. It includes an approximation for electron correlation through exchange-correlation functionals, offering accuracy comparable to more computationally expensive methods[5]. Hybrid functionals, such as B3LYP, are widely used for their robust performance across a range of chemical systems[10].

The Importance of the Basis Set

The basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set directly influences the accuracy of the calculation. Larger basis sets provide more flexibility in describing the electron distribution but also increase the computational time. Pople-style basis sets, such as 6-31G(d,p), are commonly used for organic molecules and represent a good compromise between accuracy and computational cost. For molecules containing elements with lone pairs or for anion calculations, diffuse functions (e.g., 6-31+G(d,p)) are often added.

Part 2: A Step-by-Step Computational Workflow

This section outlines a practical, step-by-step workflow for conducting quantum chemical calculations on this compound using a representative software package like Gaussian[2][11][12], ORCA[13][14][15][16][17], or Spartan[18][19][20].

Molecular Structure Input and Initial Geometry

The first step is to build the 3D structure of this compound. This can be done using the graphical user interface of the chosen software[21]. It is crucial to ensure the correct connectivity and stereochemistry from the outset.

Geometry Optimization

The initial, manually drawn structure is not at its lowest energy state. A geometry optimization calculation is performed to find the equilibrium geometry of the molecule, which corresponds to a minimum on the potential energy surface.

Protocol for Geometry Optimization:

-

Method Selection: Choose a suitable level of theory, for instance, DFT with the B3LYP functional and the 6-31G(d,p) basis set.

-

Job Type: Specify "Optimization" as the calculation type.

-

Execution: Run the calculation. The software will iteratively adjust the atomic coordinates to minimize the total energy.

-

Verification: Upon completion, it is essential to perform a frequency calculation to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies).

Frequency Analysis

A frequency calculation serves two primary purposes:

-

Thermodynamic Properties: It provides thermodynamic data such as zero-point vibrational energy, enthalpy, and Gibbs free energy.

-

Stationary Point Characterization: As mentioned, the absence of imaginary frequencies confirms a minimum energy structure. The presence of one imaginary frequency indicates a transition state.

Calculation of Molecular Properties

Once the optimized geometry is obtained, a variety of electronic properties can be calculated to gain insights into the molecule's behavior.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity[22][23].

-

HOMO: Represents the ability to donate an electron[24]. A higher HOMO energy suggests a better electron donor.

-

LUMO: Represents the ability to accept an electron[24]. A lower LUMO energy indicates a better electron acceptor.

-

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity[22][25]. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more prone to chemical reactions[25].

The MEP map is a color-coded representation of the electrostatic potential on the electron density surface of the molecule. It is an invaluable tool for identifying reactive sites:

-

Red Regions (Negative Potential): Indicate areas of high electron density, which are susceptible to electrophilic attack.

-

Blue Regions (Positive Potential): Indicate areas of low electron density or electron deficiency, which are prone to nucleophilic attack.

-

Green Regions (Neutral Potential): Represent areas of intermediate potential.

Part 3: Data Interpretation and Application in Drug Design

The quantitative data generated from these calculations must be carefully interpreted to guide drug development efforts.

Predicted Molecular Properties of this compound

The following table summarizes the types of data that would be obtained from the proposed calculations.

| Property | Significance in Drug Design |

| Optimized Geometry | Provides the most stable 3D conformation, crucial for docking studies. |

| Dipole Moment | Influences solubility and membrane permeability. |

| HOMO Energy | Indicates the propensity for oxidation and interaction with electron-deficient biological targets. |

| LUMO Energy | Suggests the susceptibility to reduction and interaction with electron-rich biological targets. |

| HOMO-LUMO Gap | Correlates with chemical reactivity and stability. |

| MEP Surface | Visually identifies potential sites for hydrogen bonding and other non-covalent interactions with a receptor. |

Workflow Visualization

The overall computational workflow can be visualized as follows:

Caption: A streamlined workflow for quantum chemical calculations in drug design.

The Synergy of Theory and Experiment

It is paramount to recognize that quantum chemical calculations are a predictive tool and should be used in conjunction with experimental validation. For instance, calculated vibrational frequencies can be compared with experimental IR and Raman spectra to validate the computational model. Similarly, predicted reactivity can guide the synthesis of new derivatives for biological testing.

Conclusion

Quantum chemical calculations provide an indispensable toolkit for the modern medicinal chemist. By applying methods like DFT, researchers can gain a deep and quantitative understanding of the molecular properties of this compound and other drug candidates. This knowledge is instrumental in making informed decisions throughout the drug discovery pipeline, from initial hit identification to lead optimization and beyond. The integration of these computational strategies with traditional experimental approaches promises to accelerate the development of novel and effective therapeutics.

References

-

ORCA - FACCTs. (n.d.). Retrieved from [Link]

-

Spartan Student - Wavefunction, Inc. (n.d.). Retrieved from [Link]

-

Spartan (chemistry software) - Wikipedia. (n.d.). Retrieved from [Link]

-

Gaussian (software) - Wikipedia. (n.d.). Retrieved from [Link]

-

Gaussian – Molecular Modeling in Computational Chemistry - RITME. (n.d.). Retrieved from [Link]

-

Density Functional Theory (DFT) in Drug Discovery - dockdynamics In-Silico Lab. (2022, September 11). Retrieved from [Link]

-

Density Functional Theory (DFT) - Computational Chemistry Glossary - Deep Origin. (n.d.). Retrieved from [Link]

-

ORCA - ORCD Docs. (n.d.). Retrieved from [Link]

-

ORCA | Ohio Supercomputer Center. (n.d.). Retrieved from [Link]

-

ORCA – An ab initio, DFT and semiempirical SCF-MO package. (n.d.). Retrieved from [Link]

-

ORCA (quantum chemistry program) - Wikipedia. (n.d.). Retrieved from [Link]

-

Spartan Modeling Software - Kutztown University. (n.d.). Retrieved from [Link]

-

PC Spartan Molecular Modeling Software By Wafefunction Windows 95/NT Sealed | eBay. (n.d.). Retrieved from [Link]

-

Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations - PMC - PubMed Central. (2025, April 1). Retrieved from [Link]

-

Semiempirical Methods. (n.d.). Retrieved from [Link]

-

Special Issue : Density Functional Theory for Rational Drug Design and the Prediction of Natural Compounds' Bioactivity - MDPI. (n.d.). Retrieved from [Link]

-

(PDF) QUANTUM CHEMICAL STUDY FOR THE TOXICITY PREDICTION OF SULFONAMIDE ANTIBIOTICS WITH QUANTITATIVE STRUCTURE – ACTIVITY RELATIONSHIP - ResearchGate. (2020, September). Retrieved from [Link]

-

A Brief Review on Importance of DFT In Drug Design - Crimson Publishers. (2019, February 26). Retrieved from [Link]

-

About Gaussian 16. (2017, July 5). Retrieved from [Link]

-

Semi-empirical Approximations. (n.d.). Retrieved from [Link]

-

Semi-empirical quantum chemistry method - Wikipedia. (n.d.). Retrieved from [Link]

-

Computational Chemistry | Hartree–Fock Method - Scribd. (n.d.). Retrieved from [Link]

-

Supramolecular Structure of Sulfonamide-Substituted Silatranes: Quantum Chemical DFT Calculations - MDPI. (2024, November 6). Retrieved from [Link]

-

Semi- empirical Methods. (2020, April 24). Retrieved from [Link]

-

Synthesis, quantum chemical calculations, in silico and in vitro bioactivity of a sulfonamide-Schiff base derivative - PubMed. (2024, July 14). Retrieved from [Link]

-

Synthesis, antimicrobial activity and quantum calculations of Novel sulphonamide derivatives - ResearchGate. (2020, September). Retrieved from [Link]

-

Quantum chemical validation results for predicted transition state... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

-

The quantum chemical calculation of the prepared compounds. | Download Table. (n.d.). Retrieved from [Link]

-

Electrostatic considerations affecting the calculated HOMO–LUMO gap in protein molecules. (2013, February 19). Retrieved from [Link]

-

Revisiting the Use of Quantum Chemical Calculations in LogP octanol-water Prediction. (2023, January 13). Retrieved from [Link]

-

Gaussian Tutorial (Lec-5) How to Build Molecules for Gaussian Calculations in GaussView - YouTube. (2022, May 15). Retrieved from [Link]

-

software - What is a good replacement for Gaussian? - Matter Modeling Stack Exchange. (2021, March 18). Retrieved from [Link]

-

Quantum chemical calculations for reaction prediction in the development of synthetic methodologies - PMC - PubMed Central. (n.d.). Retrieved from [Link]

-

Accurate quantum chemical calculations - NASA Technical Reports Server (NTRS). (n.d.). Retrieved from [Link]

-

Revisiting the Use of Quantum Chemical Calculations in LogPoctanol-water Prediction. (2023, January 6). Retrieved from [Link]

-

Structural, Electronic, Reactivity, and Conformational Features of 2,5,5-Trimethyl-1,3,2-diheterophosphinane-2-sulfide, and Its Derivatives: DFT, MEP, and NBO Calculations - PMC - PubMed Central. (2022, June 22). Retrieved from [Link]

-

HOMO-LUMO Energy Gap - Schrödinger. (2022, January 23). Retrieved from [Link]

-

Visualizing Molecular Orbitals and Electrostatic Potential Maps: A DFT-Based Guide Using Spartan - YouTube. (2023, May 30). Retrieved from [Link]

-

CAS 918523-58-7 | N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide. (n.d.). Retrieved from [Link]

-

Sulfonamide derivatives: Synthesis and applications - Frontier Research Publication. (n.d.). Retrieved from [Link]

-

Synthesis and Biological Activity of New Sulfonamide Derivatives - Impactfactor. (n.d.). Retrieved from [Link]

Sources

- 1. frontiersrj.com [frontiersrj.com]

- 2. ritme.com [ritme.com]

- 3. dockdynamics.com [dockdynamics.com]

- 4. Density Functional Theory (DFT) - Computational Chemistry Glossary [deeporigin.com]

- 5. crimsonpublishers.com [crimsonpublishers.com]

- 6. Semiempirical Methods [cup.uni-muenchen.de]

- 7. hj.hi.is [hj.hi.is]

- 8. Semi-empirical quantum chemistry method - Wikipedia [en.wikipedia.org]

- 9. scribd.com [scribd.com]

- 10. researchgate.net [researchgate.net]

- 11. Gaussian (software) - Wikipedia [en.wikipedia.org]

- 12. gaussian.com [gaussian.com]

- 13. ORCA - FACCTs [faccts.de]

- 14. ORCA - ORCD Docs [orcd-docs.mit.edu]

- 15. ORCA | Ohio Supercomputer Center [osc.edu]

- 16. hpc.hku.hk [hpc.hku.hk]

- 17. ORCA (quantum chemistry program) - Wikipedia [en.wikipedia.org]

- 18. wavefun.com [wavefun.com]

- 19. Spartan (chemistry software) - Wikipedia [en.wikipedia.org]

- 20. software.umich.edu [software.umich.edu]

- 21. youtube.com [youtube.com]

- 22. learn.schrodinger.com [learn.schrodinger.com]

- 23. ossila.com [ossila.com]

- 24. youtube.com [youtube.com]

- 25. Structural, Electronic, Reactivity, and Conformational Features of 2,5,5-Trimethyl-1,3,2-diheterophosphinane-2-sulfide, and Its Derivatives: DFT, MEP, and NBO Calculations - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Thermal Stability and Decomposition of N-(2,4-difluoro-3-formylphenyl)propane-2-sulfonamide

Foreword: The Imperative of Thermal Stability in Drug Development

In the landscape of pharmaceutical development, the intrinsic stability of an active pharmaceutical ingredient (API) is a cornerstone of its therapeutic viability and safety. For novel chemical entities such as N-(2,4-difluoro-3-formylphenyl)propane-2-sulfonamide, a molecule with potential pharmacological applications, a comprehensive understanding of its behavior under thermal stress is not merely a regulatory formality but a scientific necessity. This guide provides a robust framework for elucidating the thermal stability and decomposition pathways of this specific N-aryl sulfonamide. The insights gleaned from such studies are pivotal for defining stable storage conditions, appropriate formulation strategies, and predicting shelf-life, thereby ensuring the delivery of a safe and efficacious medicinal product.

Molecular Profile and Structural Considerations

The thermal stability of this compound is intrinsically linked to its unique structural features. A judicious analysis of its constituent moieties allows for a predictive assessment of its potential degradation liabilities.

-

The Sulfonamide Linkage (R-SO₂-NH-Ar): This functional group is central to the molecule's identity and a primary site of potential degradation. While generally stable, the S-N bond can be susceptible to hydrolytic cleavage, particularly under acidic or basic conditions, which can be exacerbated by elevated temperatures.[1][2]

-

The Substituted Phenyl Ring: The aromatic ring is adorned with three key substituents that modulate its electronic properties and, consequently, its stability.

-

Difluoro Substitution: The two fluorine atoms, being highly electronegative, exert a strong electron-withdrawing effect. This generally enhances the thermal stability of the aromatic ring itself.[3][4]

-

Formyl Group (-CHO): The aldehyde functionality introduces a site susceptible to oxidation. Aldehydes can be readily oxidized to carboxylic acids, a transformation that can be promoted by heat, light, and the presence of oxidizing agents.

-

-

The Propane-2-sulfonamide Moiety: The isopropyl group attached to the sulfonyl function is a relatively stable aliphatic chain.

Based on this structural assessment, the primary areas of concern for thermal degradation are the sulfonamide bond and the formyl group.

A Validated Experimental Workflow for Thermal Stability Assessment

A multi-faceted approach is essential to thoroughly characterize the thermal behavior of this compound. The following experimental workflow provides a comprehensive strategy for data acquisition and analysis.

Caption: Experimental workflow for thermal stability assessment.

Thermo-analytical Profiling

Objective: To determine the temperature at which the compound begins to lose mass, indicating decomposition or volatilization.

Protocol:

-

Instrument: A calibrated thermogravravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a suitable pan (e.g., alumina).

-

Atmosphere: Nitrogen, with a purge rate of 50 mL/min to maintain an inert environment.

-

Temperature Program: Equilibrate at 30 °C, then ramp up to 600 °C at a heating rate of 10 °C/min.

-

Data Analysis: Record the mass loss as a function of temperature. The onset temperature of significant mass loss is a key indicator of thermal stability.

Objective: To identify thermal events such as melting, crystallization, and decomposition, and to determine the associated enthalpy changes.[5]

Protocol:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of the compound into a hermetically sealed aluminum pan.

-

Atmosphere: Nitrogen, with a purge rate of 50 mL/min.

-

Temperature Program: Equilibrate at 30 °C, then ramp up to a temperature just beyond the decomposition onset observed in TGA, at a heating rate of 10 °C/min.

-

Data Analysis: Observe endothermic (melting) and exothermic (decomposition) peaks. The melting point provides information on purity and solid-state form, while the decomposition exotherm gives further insight into the stability profile.[6]

Forced Degradation Studies

Forced degradation, or stress testing, is crucial for identifying potential degradation products and pathways.[7]

Protocol:

-

Thermal Stress (Solid State): Store the solid API at elevated temperatures (e.g., 60 °C, 80 °C) for a defined period (e.g., 1-4 weeks).

-

Hydrolytic Stress: Prepare solutions of the API (e.g., 1 mg/mL) in 0.1 M HCl, water, and 0.1 M NaOH.[1] Store these solutions at an elevated temperature (e.g., 60 °C) and take samples at various time points.

-

Oxidative Stress: Prepare a solution of the API in a suitable solvent and add a controlled amount of an oxidizing agent (e.g., 3% H₂O₂).[8] Store at room temperature or slightly elevated temperature and monitor over time.

-

Photolytic Stress: Expose a solution of the API to a calibrated light source that provides both UV and visible light, as per ICH Q1B guidelines.

Analysis of Degradation Products

Objective: To separate, identify, and quantify the parent compound and any degradation products formed during stress testing.

Protocol:

-

Instrumentation: A high-performance liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).[9]

-

Chromatographic Separation: Utilize a C18 reversed-phase column with a gradient elution of water and acetonitrile, both containing a small amount of formic acid to promote ionization.[10]

-

Mass Spectrometric Detection: Employ positive ion electrospray ionization (ESI+) to detect the protonated molecules of the parent compound and its degradants.

-

Structure Elucidation: Use the accurate mass measurement and fragmentation patterns from MS/MS to propose structures for the observed degradation products.

Predicted Decomposition Pathways

Based on the chemical structure and known degradation mechanisms of related compounds, the following pathways are proposed for the thermal and stress-induced decomposition of this compound.

Caption: Predicted major degradation pathways.

-

Hydrolytic Pathway: The most probable degradation route under thermal and hydrolytic stress is the cleavage of the sulfonamide S-N bond. This would yield two primary degradants: 2,4-difluoro-3-formylaniline and propane-2-sulfonic acid . This pathway is well-documented for various sulfonamides.[2]

-

Oxidative Pathway: The formyl group is a prime target for oxidation, especially in the presence of oxidizing agents or under harsh thermal conditions with oxygen present. This would lead to the formation of N-(2,4-difluoro-3-carboxyphenyl)propane-2-sulfonamide .[8]

Data Presentation and Interpretation

The quantitative data generated from the proposed experiments should be systematically organized for clarity and ease of interpretation.

Table 1: Summary of Thermo-analytical Data

| Parameter | Observed Value | Interpretation |

| TGA Onset of Decomposition (°C) | Hypothetical: 220 °C | Indicates the temperature at which significant mass loss begins. |

| DSC Melting Point (°C) | Hypothetical: 155 °C | Provides information on the solid-state form and purity. |

| DSC Decomposition (°C) | Hypothetical: 225 °C (exotherm) | Confirms the decomposition temperature and its energetic nature. |

Table 2: Summary of Forced Degradation Results

| Stress Condition | % Degradation of Parent | Major Degradation Products Identified |

| Thermal (80°C, 2 weeks) | Hypothetical: 5% | 2,4-difluoro-3-formylaniline |

| Acid Hydrolysis (0.1 M HCl, 60°C, 24h) | Hypothetical: 15% | 2,4-difluoro-3-formylaniline, Propane-2-sulfonic acid |

| Base Hydrolysis (0.1 M NaOH, 60°C, 24h) | Hypothetical: 8% | 2,4-difluoro-3-formylaniline, Propane-2-sulfonic acid |

| Oxidative (3% H₂O₂, RT, 24h) | Hypothetical: 25% | N-(2,4-difluoro-3-carboxyphenyl)propane-2-sulfonamide |

| Photolytic (ICH Q1B) | Hypothetical: 10% | 2,4-difluoro-3-formylaniline, N-(2,4-difluoro-3-carboxyphenyl)propane-2-sulfonamide |

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous approach to characterizing the thermal stability and decomposition of this compound. By integrating thermo-analytical techniques with forced degradation studies and advanced analytical methods, a complete stability profile can be established. The predicted primary degradation pathways involve hydrolytic cleavage of the sulfonamide bond and oxidation of the formyl group. Experimental verification of these pathways and quantification of the resulting degradants are essential next steps. This foundational knowledge is indispensable for the progression of this compound through the drug development pipeline, ensuring the creation of a stable, safe, and effective therapeutic agent.

References

-

Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Chemosphere, 88(3), 323-330. [Link]

-

García-Galán, M. J., et al. (2011). Oxidation of sulfonamide micropollutants by versatile peroxidase from Bjerkandera adusta. Journal of Hazardous Materials, 185(2-3), 1051-1058. [Link]

-

Gómez, M. J., et al. (2007). Toxicity and biodegradability of sulfonamides and products of their photocatalytic degradation in aqueous solutions. Water Research, 41(15), 3381-3390. [Link]

-

Klick, S., et al. (2005). Photodegradation of sulfonamides and their N(4)-acetylated metabolites in water by simulated sunlight irradiation: kinetics and identification of photoproducts. Chemosphere, 60(10), 1437-1447. [Link]

-

Waterman, K. C., et al. (2002). Oxidative degradation of a sulfonamide-containing 5,6-dihydro-4-hydroxy-2-pyrone in aqueous/organic cosolvent mixtures. Journal of Pharmaceutical Sciences, 91(2), 434-443. [Link]

-

Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. ResearchGate. [Link]

-

Ge, L., et al. (2016). Photodegradation of Sulfonamides by g-C3N4 under Visible Light Irradiation: Effectiveness, Mechanism and Pathways. ResearchGate. [Link]

-

Lin, Y. C., et al. (2015). Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems. Water Science and Technology, 71(3), 412-417. [Link]

-

Shinde, V. (2020). Use of DSC in Pharmaceuticals Drug Characterisation. Veeprho. [Link]

-

Technical University of Munich. (n.d.). Sulfonamide Degradation. Institut für Wasserchemie und Chemische Balneologie. [Link]

-

El-Gheriany, I. A., et al. (2022). Comparative Study of the Oxidative Degradation of Different 4-Aminobenzene Sulfonamides in Aqueous Solution by Sulfite Activation in the Presence of Fe(0), Fe(II), Fe(III) or Fe(VI). Molecules, 27(18), 5985. [Link]

-

IWA Publishing. (2015). Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems. Water Science & Technology. [Link]

-

Impact Analytical. (n.d.). USP 891 Thermal Analysis of Pharmaceuticals by DSC - Testing Laboratory. Impact Analytical. [Link]

-

Zheng, Z. J., et al. (2023). Degradation of Sulfonamides by UV/Electrochemical Oxidation and the Effects of Treated Effluents on the Bacterial Community in Surface Water. ACS Omega, 8(30), 27281-27291. [Link]

-

Jordi Labs. (2024). Differential Scanning Calorimetry (DSC Analysis): Key Applications. Jordi Labs. [Link]

-

TA Instruments. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. TA Instruments. [Link]

-

Khattab, F. I. (1983). Thermal analysis of pharmaceutical compounds. V. The use of differential scanning calorimetry in the analysis of certain pharmaceuticals. Thermochimica Acta, 61(3), 253-264. [Link]

-

Zheng, Z. J. (2024). Degradation Of Sulfonamides By Ultraviolet/electrochemical Oxidation And The Effects Of Treated Effluents On Microbial Community. Globe Thesis. [Link]

-

Vummaleti, S. V. C., et al. (2015). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry, 54(17), 8349-8356. [Link]

-

Boreen, A. L., et al. (2004). The LC/MS operation conditions for the determination of sulfonamides in water. Journal of Chromatography A, 1028(1), 123-138. [Link]

-

Miller, T. F., III, et al. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega, 6(48), 32607-32617. [Link]

-

Wilkie, C. A., et al. (1998). TGA/FTIR Studies on the Thermal Degradation of some Polymeric Sulfonic and Phosphonic Acids and Their Sodium Salts. e-Publications@Marquette. [Link]

-

Pleasance, S., et al. (1992). Determination of sulfonamides by liquid chromatography, ultraviolet diode array detection and ion-spray tandem mass spectrometry with application to cultured salmon flesh. Journal of Chromatography B: Biomedical Sciences and Applications, 574(2), 247-256. [Link]

-

Miller, T. F., III, et al. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. PMC - NIH. [Link]

-

Wójcik, A., et al. (2024). Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. Molecules, 29(12), 2888. [Link]

-

Miller, T. F., III, et al. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega. [Link]

-

Agilent Technologies. (n.d.). Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. Agilent Technologies. [Link]

-

Agilent Technologies. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Agilent Technologies. [Link]

-

ResearchGate. (n.d.). Collected thermogravimetric analysis (TGA) graphs of sulfenamides... ResearchGate. [Link]

-

Al-Khafaji, Y. A., et al. (2022). Spectroscopic Characterization, Thermogravimetry and Biological Studies of Ru(III), Pt(IV), Au(III) Complexes with Sulfamethoxazole Drug Ligand. Molecules, 27(5), 1629. [Link]

-

Chambers, R. D., et al. (2008). Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution. Journal of Fluorine Chemistry, 129(10), 998-1002. [Link]

-

Al-Masoudi, W. A. (2014). Synthesis and characterization of some sulfonamide dervatives. Research India Publications. [Link]

-

Thyagarajan, B. S., et al. (1981). Molecular rearrangements. 19. Thermolysis and photolysis of N-arylbenzenesulfonamides. The Journal of Organic Chemistry, 46(24), 4909-4913. [Link]

-

Sharma, S., et al. (2020). Methods for the synthesis of N-aryl sulfonamides from nitroarenes: an overview. RSC Advances, 10(63), 38459-38475. [Link]

-

ResearchGate. (n.d.). Selected drugs with N-aryl sulfonamide structure motif. ResearchGate. [Link]

-

Zhang, W., et al. (2015). Iron-Catalyzed N-Arylsulfonamide Formation through Directly Using Nitroarenes as Nitrogen Sources. The Journal of Organic Chemistry, 80(7), 3504-3511. [Link]

-

ResearchGate. (n.d.). Impact of fluorine substitution on benzene ring in two fluorinated liquid crystal compounds: a comprehensive analysis using TG-DTA, FT-IR, UV, and PED techniques. ResearchGate. [Link]

-

Lee, H., et al. (2020). Aryl Sulfonamides Induce Degradation of Aryl Hydrocarbon Receptor Nuclear Translocator through CRL4DCAF15 E3 Ligase. Molecules and Cells, 43(11), 935-944. [Link]

-

Evangelisti, L., et al. (2022). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. Molecules, 27(9), 2795. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Sulfonamide Degradation - Institut für Wasserchemie und Chemische Balneologie [ch.nat.tum.de]

- 3. Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings - PMC [pmc.ncbi.nlm.nih.gov]

- 5. veeprho.com [veeprho.com]

- 6. quercus.be [quercus.be]

- 7. Photodegradation of sulfonamides and their N (4)-acetylated metabolites in water by simulated sunlight irradiation: kinetics and identification of photoproducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Oxidative degradation of a sulfonamide-containing 5,6-dihydro-4-hydroxy-2-pyrone in aqueous/organic cosolvent mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Determination of sulfonamides by liquid chromatography, ultraviolet diode array detection and ion-spray tandem mass spectrometry with application to cultured salmon flesh - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]